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Compound of Interest

Compound Name: 2,4,5-Trichloroquinazoline

Cat. No.: B172733

Quinazoline scaffolds are a cornerstone in medicinal chemistry, demonstrating a broad
spectrum of pharmacological activities. This guide provides a comparative analysis of the
biological activities of various quinazoline derivatives, with a focus on their anticancer and
antimicrobial properties. The data presented is compiled from multiple studies to aid
researchers, scientists, and drug development professionals in understanding the structure-
activity relationships of this versatile heterocyclic system.

Anticancer Activity

Quinazoline derivatives have been extensively investigated for their potential as anticancer
agents, primarily as tyrosine kinase inhibitors.[1] The core structure allows for substitutions at
various positions, leading to compounds with high potency and selectivity against different
cancer cell lines.

One study focused on a series of novel 4-anilinoquinazoline derivatives, which were evaluated
for their inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular
Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial targets in cancer therapy.[2]
Another research synthesized quinazoline-based pyrimidodiazepines and evaluated their
anticancer activity against 60 human tumor cell lines.[3] The results highlighted a quinazoline-
chalcone derivative, 14g, which exhibited significant antiproliferative activity against leukemia,
colon cancer, melanoma, and breast cancer cell lines with GI50 values ranging from 0.622 to
1.81 uM. Furthermore, a pyrimidodiazepine derivative, 16c, showed cytotoxic activity 10-fold
higher than doxorubicin against ten different cancer cell lines.
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In a different study, novel quinazoline derivatives bearing triazole-acetamides were synthesized
and tested against HCT-116, MCF-7, and HepG2 cancer cell lines.[4] Compound 8a was
identified as the most potent against HCT-116 and HepG2 cells, with IC50 values of 5.33 yM
and 7.94 uM after 72 hours, respectively.[4] Notably, these potent compounds showed limited
toxicity against the normal cell line WRL-68.[4]

The substitution pattern on the quinazoline ring plays a critical role in determining the
anticancer potency. For instance, 4-anilino-quinazoline derivatives with a 5-substituted furan-2-
yl moiety at the C-6 position showed enhanced antiproliferative activity.[2] Similarly, the
presence of a chloro-substituent in the meta position of the aniline residue at C-4 increased the
inhibitory activity towards both EGFR and VEGFR2.[2]

Table 1: Anticancer Activity of Selected Quinazoline Derivatives
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BENGHE

Activity (IC50/GI50

Compound Cancer Cell Line . Reference
in pM)
149 K-562 (Leukemia) 0.622 (GI150)
RPMI-8226
_ <10 (GI50)
(Leukemia)
HCT-116 (Colon) 1.81 (GI50) [5]
LOX IMVI (Melanoma) 1.57 (GI50)
MCF7 (Breast) 1.66 (GI50) [5]

16¢c

Various (10 lines)

High Cytotoxicity (10x

Doxorubicin)

[5]

8a

HCT-116 (Colon)

5.33 (IC50, 72h)

[4]

HepG2 (Liver)

7.94 (IC50, 72h)

[4]

8f MCF-7 (Breast) 21.29 (IC50, 48h) [4]
Compound 6 EGFR 0.01 (IC50) [2]
VEGFR2 0.08 (IC50) [2]

Compound 5 EGFR 0.001 (IC50) [2]
Compound 20 HepG2 (Liver) 12 (IC50) [2]
MCF-7 (Breast) 3 (IC50) [2]

Compounds 21-23 HelLa & MDA-MB231 1.85-2.81 [6]

Antimicrobial Activity

Quinazoline derivatives also exhibit significant antimicrobial properties against a range of
bacteria and fungi. A series of 2-(amino)quinazolin-4(3H)-one derivatives were synthesized and
evaluated for their activity against Staphylococcus aureus, including methicillin-resistant strains
(MRSA).[7] Compound 6y, with a 3,4-difluorobenzylamine moiety at the 2-position,
demonstrated the highest potency with MIC50 values of 0.36 uM against S. aureus
ATCC25923 and 0.02 uM against the MRSA strain JE2.[7]
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Another study investigated palladium(ll) halo complexes of 6-R-5,6-dihydrobenzoimidazo
quinazoline derivatives and found them to have good antimicrobial properties against Bacillus
subtilis, E. coli, and Yeast at a concentration of 100 ppm.[8] Furthermore, a series of 2-thioxo-
benzo[g]quinazolin-4(3H)-one derivatives were evaluated, with compounds 8 and 23 being the
most active against Gram-positive bacteria.[9]

Table 2: Antimicrobial Activity of Selected Quinazoline Derivatives

L Activity

Compound/Derivati ] ] )

Microorganism (MIC50/Concentrati  Reference
ve

on)

6y S. aureus ATCC25923  0.36 uM (MIC50) [7]
S. aureus JE2

0.02 uM (MIC50) [7]
(MRSA)
Palladium(ll) Bacillus subtilis, E. Good activity at 100 8]
complexes coli, Yeast ppm

Gram-positive o ]
Compound 8 & 23 ) Most active in series [9]

bacteria
Acids 2a & 2¢ Candida albicans Significant activity [10]

Experimental Protocols
In Vitro Anticancer Activity Screening (NCI-60 Cell Line)

The U.S. National Cancer Institute (NCI) protocol for in vitro anticancer screening was utilized
in several of the cited studies.

e Cell Lines: A panel of 60 human tumor cell lines representing leukemia, melanoma, and
cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.

e Drug Incubation: Cells are incubated with the test compounds at a single concentration (e.g.,
10 uM) for 48 hours.
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e Endpoint Measurement: The sulforhodamine B (SRB) assay is used to determine cell growth
and viability. The protein-binding dye SRB is used to assess cell density by staining cellular

protein.

o Data Analysis: The growth inhibition (G150), total growth inhibition (TGI), and lethal
concentration (LC50) are calculated from dose-response curves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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